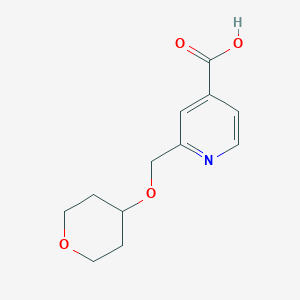
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride is a chemical compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications. The presence of the hydroxamic acid moiety in this compound allows it to interact with metal ions such as iron and zinc, which is crucial for its functionality in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride typically involves the reaction of 6-methylnicotinic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield this compound . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as imidazole, aniline, and sodium azide are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines or hydroxylamines.
Substitution: N-hydroxycarboximidoyl azide and other substituted derivatives.
Scientific Research Applications
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of metalloenzymes and as an inhibitor of metalloproteases.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to chelate metal ions and inhibit enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes by binding to the metal ions required for their activity. The compound can inhibit enzymes such as metalloproteases, which play a role in various biological processes. The molecular targets include the active sites of these enzymes, where the compound forms stable complexes with the metal ions, thereby inhibiting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-6-methyluracil-5-carboximidoyl chloride: Similar in structure but differs in the position of the functional groups.
N-hydroxy-6-methylnicotinamide: Lacks the chloride group, affecting its reactivity and applications.
N-hydroxy-6-methylpyridine-3-carboximidoyl chloride: Similar backbone but different substitution pattern.
Uniqueness
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to chelate metal ions and participate in various chemical reactions makes it valuable in multiple fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
N-hydroxy-6-methylpyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H7ClN2O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3 |
InChI Key |
PZOSDSHXQGYHML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N-(2-hydroxyethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B8381049.png)
![2-Oxo-5-vinyl-[1,3]dioxane-5-carboxylic acid](/img/structure/B8381056.png)




![4-[(cyclohexylamino)methyl]-3,3-diphenyldihydro-2(3H)-furanone](/img/structure/B8381092.png)


![5-(2-Chloro-4-fluoro-phenyl)-3-(4-methoxy-phenyl)-3h-[1,2,3]triazol-4-ylamine](/img/structure/B8381124.png)
![2-Amino-3-benzyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B8381130.png)

